rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a compound of considerable interest in the realms of chemistry, biology, and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available starting materials, such as cyclohexanone, phenylacetic acid, and piperidine.
Formation of the Cyclohexyl Moiety: : Cyclohexanone undergoes a series of reactions including fluorination and hydroxylation to form the 3,3-difluoro-2-hydroxycyclohexyl intermediate.
Coupling with Piperidine: : The cyclohexyl intermediate is then coupled with piperidine and phenylacetic acid derivatives under specific conditions to form the final compound.
Protecting Groups and Deprotection: : Protecting groups are used during the synthesis to prevent unwanted reactions and are subsequently removed to yield the target molecule.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimization of reaction conditions such as temperature, solvent choice, and use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or alter existing ones.
Reduction: : Reduction reactions can be used to modify the cyclohexyl moiety or the piperidine ring.
Substitution: : The phenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: : Palladium on carbon (Pd/C) and other metal catalysts are used to facilitate hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketone derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
Biologically, rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide is studied for its potential interactions with various biomolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, it can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its applications in material science are also being investigated.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The difluorohydroxycyclohexyl and phenyl groups are believed to play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-N-[(1R,2S)-2-hydroxycyclohexyl]-4-phenylpiperidine-4-carboxamide
rac-N-[(1R,2S)-3,3-difluoro-2-aminocyclohexyl]-4-phenylpiperidine-4-carboxamide
rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
Uniqueness
The presence of the 3,3-difluoro-2-hydroxycyclohexyl moiety distinguishes rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide from its analogs
Properties
IUPAC Name |
N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O3/c1-2-17(26)25-13-11-20(12-14-25,15-7-4-3-5-8-15)19(28)24-16-9-6-10-21(22,23)18(16)27/h2-5,7-8,16,18,27H,1,6,9-14H2,(H,24,28)/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDXKGIJOXSPOH-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCCC(C3O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@H]3CCCC([C@@H]3O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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